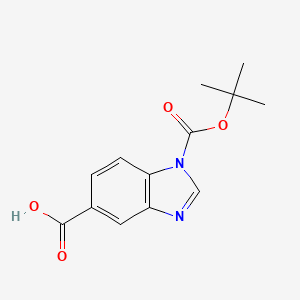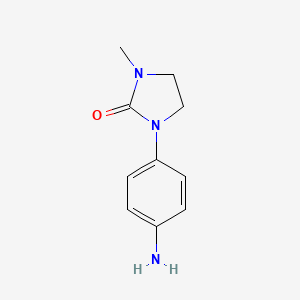![molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-methoxyphenyl)amino]piperidine CAS No. 501673-75-2](/img/structure/B1292060.png)
1-Boc-4-[(2-methoxyphenyl)amino]piperidine
Vue d'ensemble
Description
1-Boc-4-[(2-methoxyphenyl)amino]piperidine, also known as Boc-piperidine , belongs to the class of piperidine derivatives . Its chemical formula is C₁₇H₂₆N₂O₃ with a molecular weight of 306.4 g/mol . The compound features a piperidine ring substituted with a 2-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Synthesis Analysis
- Cyclization of 1,2-diamine derivatives with sulfonium salts : The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields piperazinopyrrolidinones . Reaction with 2-bromoethyldiphenylsulfonium triflate : Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular structure of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine consists of a piperidine ring with a Boc protecting group and a methoxyphenyl substituent. The Boc group shields the amino functionality, making it a versatile intermediate for further transformations .
Applications De Recherche Scientifique
Synthesis of SIRT2 Inhibitors
“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides , which can act as silent information regulator human type 2 (SIRT2) inhibitors . SIRT2 inhibitors have potential applications in the treatment of cancer, neurodegenerative diseases, and aging.
Preparation of Triazine Derivatives
This compound can also be used to synthesize piperidine-substituted triazine derivatives . Triazine derivatives have shown a wide range of biological activities including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects.
Development of HIV-1 NNRTIs
“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” can be employed in the synthesis of piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) . NNRTIs are key components of highly active antiretroviral therapy (HAART) for the treatment of HIV.
Solid-Phase Synthesis of N-Substituted Piperidines
This compound is employed in a microwave-assisted solid-phase synthesis of N-substituted piperidines via direct annulation of primary amines with resin-bound dimesylates . N-substituted piperidines are found in a variety of pharmaceuticals and natural products.
Preparation of Protein Agonists or Antagonists
“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” serves as a precursor in the preparation of a variety of different protein agonists or antagonists . These include Kinesin spindle protein inhibitors with potential anticancer activity, Orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential, Pim-1 inhibitors, and Aspartic acid protease inhibitors.
Chemical Research and Development
Apart from these specific applications, “1-Boc-4-[(2-methoxyphenyl)amino]piperidine” is also used in general chemical research and development, serving as a building block in the synthesis of a wide range of chemical compounds .
Propriétés
IUPAC Name |
tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDDIHAPKMQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133084 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(o-Anisidino)-1-(tert-butoxycarbonyl)piperidine | |
CAS RN |
501673-75-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)